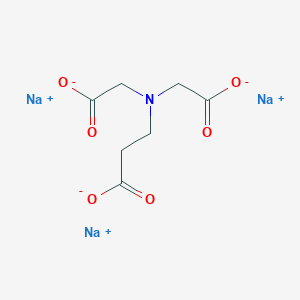
alaninediacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alaninediacetic acid: is a chemical compound with the molecular formula C7H8NNa3O6 and a molecular weight of 271.11 g/mol. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alaninediacetic acid typically involves the reaction of beta-alanine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then neutralized with trisodium phosphate to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
alaninediacetic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylate derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly employed.
Major Products Formed
The major products formed from these reactions include carboxylate derivatives, amine derivatives, and halogenated compounds.
Aplicaciones Científicas De Investigación
alaninediacetic acid: has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of detergents, cosmetics, and other industrial products.
Mecanismo De Acción
The mechanism by which alaninediacetic acid exerts its effects involves its ability to chelate metal ions. This chelation process stabilizes metal ions and prevents them from participating in unwanted side reactions. The compound’s molecular targets include various metal ions, and its pathways involve the formation of stable metal-chelate complexes.
Comparación Con Compuestos Similares
alaninediacetic acid: can be compared with other similar compounds such as:
Ethylenediaminetetraacetic acid (EDTA): Both compounds are used as chelating agents, but this compound has a different molecular structure and chelation properties.
Nitrilotriacetic acid (NTA): Similar in function, but this compound offers unique advantages in terms of stability and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.
Propiedades
Número CAS |
129050-62-0 |
|---|---|
Fórmula molecular |
C7H8NNa3O6 |
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
trisodium;3-[bis(carboxylatomethyl)amino]propanoate |
InChI |
InChI=1S/C7H11NO6.3Na/c9-5(10)1-2-8(3-6(11)12)4-7(13)14;;;/h1-4H2,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/p-3 |
Clave InChI |
IVZOJBMAVRDAOD-UHFFFAOYSA-K |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canónico |
C(CN(CC(=O)[O-])CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Key on ui other cas no. |
129050-62-0 |
Pictogramas |
Corrosive |
Sinónimos |
alaninediacetic acid beta-ADA beta-alaninediacetic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


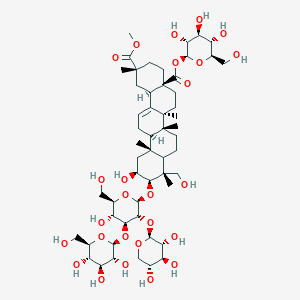
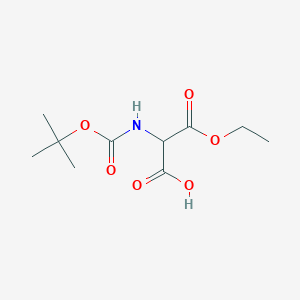
![tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate](/img/structure/B141567.png)
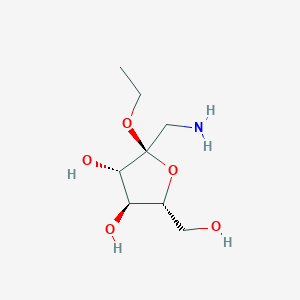
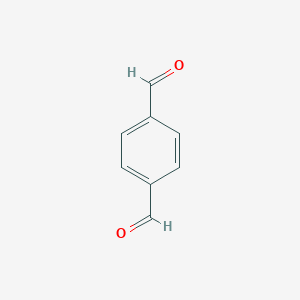
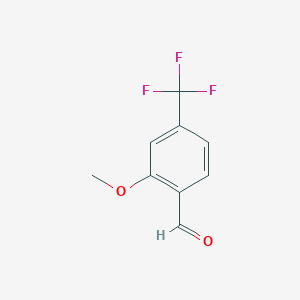
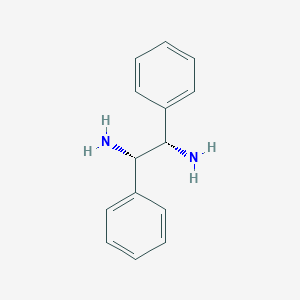
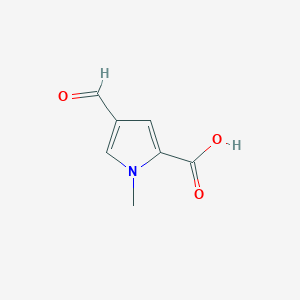
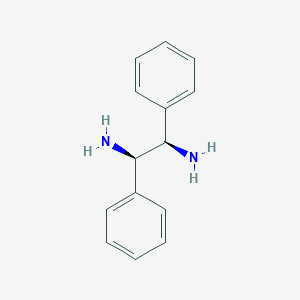
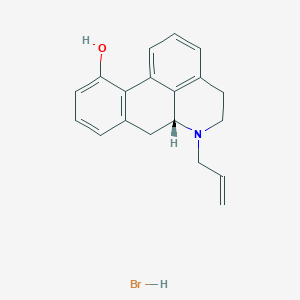
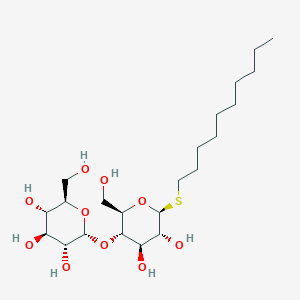
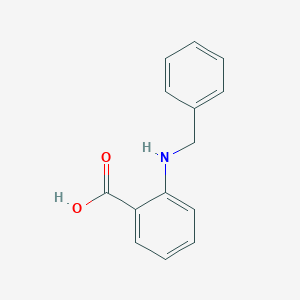
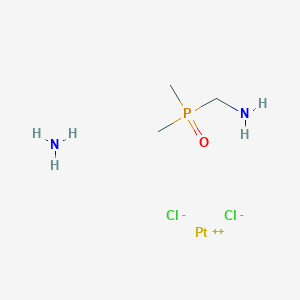
![2-[[3-[4-[(2-bromoacetyl)amino]phenyl]-2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]propyl]-[(2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B141602.png)
